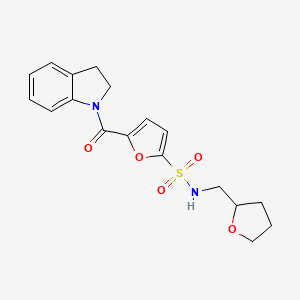![molecular formula C17H12ClF3N4OS B2517859 N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 391887-14-2](/img/structure/B2517859.png)
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide" is a heterocyclic molecule that features a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethyl benzamide moiety. This structure suggests potential biological activity, given the presence of the triazole and benzamide components, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves the reaction of azoles with various electrophiles or the cyclization of hydrazides with carbon disulfide or other sulfur donors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves a multi-step process starting from 4-chlorophenoxyacetic acid, followed by esterification, hydrazinolysis, and cyclization with carbon disulfide . Similarly, N-aryl and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides are synthesized from 3-oxobutanamides, salicylaldehyde, and N-phenylthiourea . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the structure of 2-chloro-5-(1,1,2,2,3,3-hexafluoropropyl)-4-(p-tolyl-sulfonyl)-2H-[1,2,3]triazole was established by X-ray structural investigation . The presence of substituents on the triazole ring, such as the sulfanyl group, can influence the molecule's conformation and, consequently, its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. N-chlorotriazoles, for example, react with nucleophiles like KCN and KF to form potassium salts of the triazoles . The reactivity of the sulfanyl group in triazole compounds can also lead to further functionalization, as seen in the synthesis of N-substituted acetamides . The compound may similarly undergo nucleophilic substitution reactions at the sulfanyl group or electrophilic aromatic substitution at the benzamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of polyfluoroalkyl groups can impart lipophilicity, while the triazole ring can contribute to the molecule's acidity and ability to form hydrogen bonds . The trifluoromethyl group in benzamide derivatives is known to affect the electronic properties of the molecule, potentially enhancing its biological activity . The sulfanyl group can also participate in hydrogen bonding and improve the solubility of the compound in polar solvents .
Aplicaciones Científicas De Investigación
Crystallization and Molecular Aggregation
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide and its derivatives exhibit interesting crystallization behaviors. For instance, certain derivatives crystallize as ethanol monosolvates, with independent components linked by hydrogen bonds to form centrosymmetric four-molecule aggregates. This crystallization behavior is significant for understanding the molecular packing and interactions within the solid state, which can have implications for material science and pharmaceutical formulation (Chinthal et al., 2020).
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including this compound, has been explored for their potential antimicrobial activities. These compounds are synthesized through various chemical reactions and have been evaluated for their antibacterial and antifungal efficacy. Some of these derivatives have demonstrated promising biological activity, making them potential candidates for further development as antimicrobial agents (Mange et al., 2013).
Structural Characterization and Theoretical Studies
Research has been conducted on the efficient synthesis and structural characterization of this compound derivatives. These studies involve X-ray crystallography, density functional theory (DFT) calculations, and analysis of intermolecular interactions. Such detailed characterizations are crucial for the design and development of compounds with desired physical and chemical properties (Moreno-Fuquen et al., 2019).
Antioxidant and Antitumor Activities
The antioxidant and antitumor activities of some 1,2,4-triazole derivatives, including this compound, have been evaluated. These studies aim to explore the potential of these compounds in preventing oxidative stress and combating cancer. The findings from these studies suggest that some derivatives exhibit promising antioxidant and antitumor properties, warranting further investigation into their mechanisms of action and therapeutic potential (El-Moneim et al., 2011).
Mecanismo De Acción
Indole Derivatives
The compound is a derivative of indole, a heterocyclic compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Propiedades
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4OS/c18-10-4-3-5-11(8-10)25-14(23-24-16(25)27)9-22-15(26)12-6-1-2-7-13(12)17(19,20)21/h1-8H,9H2,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZULPXPDTDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)
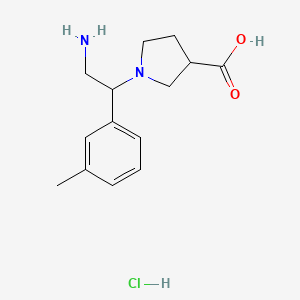
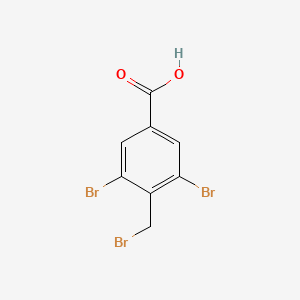

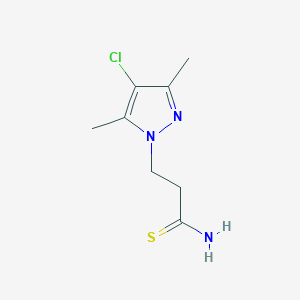
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)
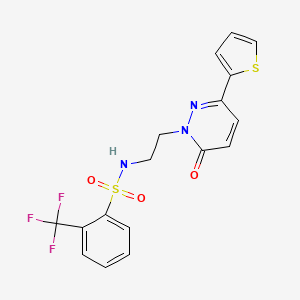
![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)
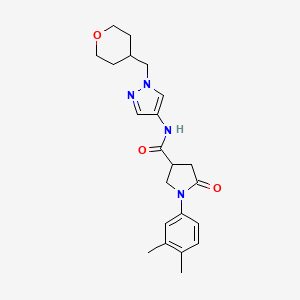
![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2517794.png)
